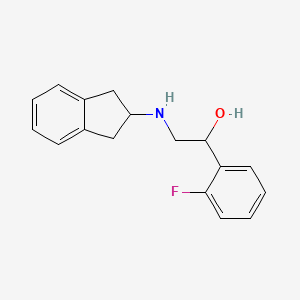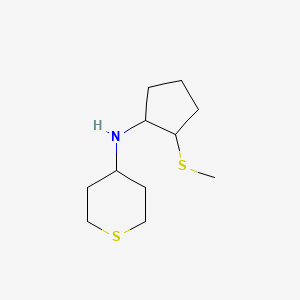![molecular formula C11H21NOS B6629393 [2-(Thiolan-3-ylamino)cyclohexyl]methanol](/img/structure/B6629393.png)
[2-(Thiolan-3-ylamino)cyclohexyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(Thiolan-3-ylamino)cyclohexyl]methanol is an organic compound that features a cyclohexyl ring substituted with a thiolan-3-ylamino group and a methanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Thiolan-3-ylamino)cyclohexyl]methanol typically involves the reaction of cyclohexylamine with thiolane-3-carboxylic acid, followed by reduction to introduce the methanol group. The reaction conditions often include the use of a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions to prevent the formation of by-products.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
[2-(Thiolan-3-ylamino)cyclohexyl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced further to remove the hydroxyl group, forming a cyclohexylamine derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of cyclohexylcarboxylic acid.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of N-alkylated cyclohexyl derivatives.
科学的研究の応用
[2-(Thiolan-3-ylamino)cyclohexyl]methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of thiol-containing compounds on biological systems.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of [2-(Thiolan-3-ylamino)cyclohexyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiolan-3-ylamino group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the compound may interact with cellular pathways involved in oxidative stress and inflammation, modulating their activity.
類似化合物との比較
Similar Compounds
2-Bromoethylamine: A compound with similar amine functionality but different reactivity due to the presence of a bromine atom.
2-Oxomalonic Acid Compound: Features similar structural elements but with different functional groups, leading to distinct chemical properties.
Uniqueness
[2-(Thiolan-3-ylamino)cyclohexyl]methanol is unique due to the presence of both a thiolan-3-ylamino group and a methanol group on the cyclohexyl ring
特性
IUPAC Name |
[2-(thiolan-3-ylamino)cyclohexyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NOS/c13-7-9-3-1-2-4-11(9)12-10-5-6-14-8-10/h9-13H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTCTULRMQLPKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CO)NC2CCSC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(2-amino-2-oxoethoxy)ethyl]-3-iodobenzamide](/img/structure/B6629310.png)
![2-chloro-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B6629315.png)
![5-bromo-4-methoxy-N-[1-(oxan-4-yl)ethyl]pyrimidin-2-amine](/img/structure/B6629316.png)
![3-methyl-3-[(5-methyl-1H-pyrazol-4-yl)methylamino]pentan-1-ol](/img/structure/B6629326.png)
![2-Fluoro-5-[(6-oxopyrimidin-1-yl)methyl]benzonitrile](/img/structure/B6629338.png)
![2-N,2-N-dimethyl-4-N-[1-(oxan-4-yl)ethyl]pyrimidine-2,4-diamine](/img/structure/B6629351.png)
![3-chloro-5-fluoro-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B6629359.png)
![N-[1-(4-chlorophenyl)propyl]-1-(2-methylpropyl)piperidin-4-amine](/img/structure/B6629371.png)
![N-[(3-methylpyridin-2-yl)methyl]-1-phenylpiperidin-4-amine](/img/structure/B6629390.png)

![[2-[[(6S)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]amino]cyclopentyl]methanol](/img/structure/B6629401.png)
![[2-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]cyclopentyl]methanol](/img/structure/B6629407.png)

![7,7-dimethyl-N-(2-methylsulfanylcyclohexyl)-2-oxabicyclo[3.2.0]heptan-6-amine](/img/structure/B6629415.png)
